2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-17-7-4-8-18(13-17)24-19(28)15-27-20(29)22(25-21(27)30)9-11-26(12-10-22)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGHLPWBYANFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide is a synthetic compound with significant potential in pharmacological applications. Its complex structure, characterized by a triazaspiro framework, suggests diverse biological activities that warrant detailed exploration.
- Molecular Formula : C22H23FN4O3
- Molecular Weight : 410.449 g/mol
- IUPAC Name : this compound
Biological Activities
Research indicates that this compound exhibits a range of biological activities including:
1. Anticancer Activity
Studies have shown that compounds with similar structural motifs to this compound can inhibit cancer cell proliferation. For instance:
- In vitro studies demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
2. Antimicrobial Activity
Compounds related to this structure have been evaluated for their antimicrobial properties:
- Research has indicated that triazole derivatives possess effective antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
3. Enzyme Inhibition
The compound has potential as an enzyme inhibitor:
- Similar compounds have been reported to inhibit acetylcholinesterase (AChE), suggesting possible applications in treating neurological disorders such as Alzheimer's disease .
The biological activity of this compound may involve:
- Binding to Target Proteins : The presence of the triazole ring allows for interaction with various biological targets through hydrogen bonding and hydrophobic interactions.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Case Studies
Several studies have explored the pharmacological potential of triazole-based compounds:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Analogues
Key structural variations among analogs include:
- Substituents on the acetamide nitrogen : The 3-fluorophenyl group in the target compound contrasts with trifluoroethyl (Compound C, ), methyl (), or naphthalenecarboxamide (NFOT, ) groups.
- Spirocyclic core modifications : Substitution at position 8 with benzyl (target compound), dimethoxybenzoyl (compound 5, ), or indazole (6FEW, ) alters steric and electronic profiles.
- Fluorine position : The 3-fluorophenyl group in the target differs from 4-fluorophenyl derivatives (), impacting receptor selectivity .
Key Findings:
- DDR1 Inhibitors : Compound C and 6FEW share the spirocyclic core but differ in substituents. Compound C’s trifluoroethyl group enhances metabolic stability compared to the target’s 3-fluorophenyl .
- PLD2 Inhibitors: NFOT () shares the 3-fluorophenylacetamide moiety but incorporates a naphthalene group, showing nanomolar PLD2 inhibition .
Structure-Activity Relationship (SAR) Insights
- Fluorophenyl Position : 3-Fluorophenyl (target) vs. 4-fluorophenyl () affects steric hindrance and dipole interactions. For PLD2, 3-fluorophenyl derivatives (e.g., NFOT) show higher selectivity than 4-fluorophenyl analogs .
- Benzyl vs. Aryl Carbonyl Groups : The 8-benzyl group in the target compound may reduce off-target effects compared to 8-(indazole-5-carbonyl) in 6FEW, which enhances DDR1 binding affinity .
- Acetamide Tail : Trifluoroethyl (Compound C) increases lipophilicity and bioavailability compared to arylacetamide derivatives .
Q & A
Q. What is the typical synthetic route for 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide?
The synthesis involves multi-step pathways, including:
- Condensation : Formation of the spirocyclic core via cyclization of a triazole precursor (e.g., using POCl₃ for cyclization, as seen in analogous triazolo-pyrazine derivatives) .
- Functionalization : Introduction of the benzyl group at position 8 via nucleophilic substitution or coupling reactions .
- Acetamide coupling : Reaction of the intermediate with 3-fluoroaniline using coupling agents like HBTU or DCC .
Critical factors include solvent choice (e.g., anhydrous dichloromethane), temperature control (e.g., -78°C for sensitive steps), and purification via chromatography .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
- X-ray crystallography : Resolves the spirocyclic conformation and hydrogen-bonding networks (e.g., torsion angles like C10–C15–C14–C13 = 121.0°) .
- NMR spectroscopy : Confirms substituent positions (e.g., ¹H NMR for benzyl protons at δ 4.2–4.5 ppm and fluorophenyl signals at δ 7.1–7.4 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ ≈ 495.2 Da) .
Q. What are the primary biological targets of this compound?
Preliminary studies suggest activity against:
- Enzymes : Inhibition of phospholipase D2 (PLD2) with IC₅₀ values in the nanomolar range, as seen in structurally related triazaspiro compounds .
- Receptors : Potential interaction with DDR1 (Discoidin Domain Receptor 1), implicated in fibrosis, based on molecular docking simulations .
- Microbial targets : Analogous sulfonamide-spirocyclic hybrids show antimicrobial activity .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Methodological improvements include:
- Computational reaction design : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error approaches .
- Parallel experimentation : Employ high-throughput screening to test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ for coupling steps) .
- Purification optimization : Replace recrystallization with preparative HPLC for higher purity (>98%) .
Q. What experimental strategies resolve contradictions between solubility and bioactivity data?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanocrystals to improve aqueous solubility without altering bioactivity .
- Structure-activity relationship (SAR) studies : Modify the fluorophenyl or benzyl groups to balance lipophilicity (logP) and potency .
- In silico modeling : Predict partition coefficients (e.g., AlogPS) to guide structural tweaks .
Q. How can the mechanism of PLD2 inhibition be rigorously validated?
- Kinetic assays : Measure enzyme inhibition constants (Kᵢ) using fluorescence-based PLD activity assays .
- Crystallography : Solve co-crystal structures of the compound bound to PLD2 to identify key interactions (e.g., hydrogen bonds with Asn₃₈₀) .
- Cellular assays : Validate target engagement in cancer cell lines via siRNA knockdown or CRISPR-Cas9 PLD2 knockout models .
Q. What analytical methods address stability issues under varying pH conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by UPLC-MS to identify degradation products .
- pH-solubility profiling : Use potentiometric titration (e.g., Sirius T3) to determine pKa and pH-dependent stability .
- Accelerated stability testing : Store samples at 40°C/75% RH and monitor degradation via ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
